molecular formula C15H15NO4 B2723949 3-(2-Hydroxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 329257-09-2

3-(2-Hydroxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B2723949
CAS No.: 329257-09-2
M. Wt: 273.288
InChI Key: ZSIOTNRWXQEMDQ-UHFFFAOYSA-N
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Description

3-(2-Hydroxy-phenylcarbamoyl)-bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Hydroxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the functionalization of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. One common method includes the use of 1,3-oxazine or γ-lactone intermediates, which are stereoselectively functionalized to yield the desired compound . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Hydroxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: Commonly involves the replacement of a functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation occurs efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group like an amine or ester.

Scientific Research Applications

3-(2-Hydroxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(2-Hydroxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic or chemical outcome .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
  • 3-Amino-6-hydroxybicyclo[2.2.1]heptane-2-carboxylic acid
  • 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

Uniqueness

What sets 3-(2-Hydroxy-phenylcarbamoyl)-bicyclo[22Its ability to undergo a variety of chemical reactions and its potential therapeutic properties make it a valuable compound in both research and industrial contexts .

Biological Activity

3-(2-Hydroxy-phenylcarbamoyl)-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, also known by its CAS number 329257-09-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

The compound has the following chemical structure and properties:

  • Molecular Formula : C15H15NO4
  • IUPAC Name : 3-[(2-hydroxyanilino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
  • InChI Key : ZSIOTNRWXQEMDQ-UHFFFAOYSA-N

The compound features a bicyclic structure that contributes to its unique reactivity and potential interactions with biological targets.

Enzyme Inhibition

The bicyclic structure of this compound may facilitate interactions with enzymes involved in metabolic pathways. Preliminary data suggest that similar compounds can act as inhibitors of carboxylesterases, leading to altered metabolism of other drugs and potential therapeutic benefits in drug delivery systems.

Antioxidant Activity

Compounds containing phenolic groups are often studied for their antioxidant properties. Research indicates that the hydroxyl group in this compound may contribute to free radical scavenging activity, which is beneficial in preventing oxidative stress-related diseases.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry examined a series of phenylcarbamoyl derivatives and their effects on human cancer cell lines. The results showed that these compounds could significantly inhibit cell growth, with IC50 values ranging from 10 to 30 µM depending on the specific derivative used.

CompoundIC50 (µM)Cancer Cell Line
Compound A15MCF-7 (Breast)
Compound B25HeLa (Cervical)
This compoundTBDTBD

Study 2: Enzyme Interaction

In a pharmacokinetic study, researchers investigated the interaction of bicyclic compounds with carboxylesterases. The findings indicated that these compounds could significantly alter the metabolic pathways of co-administered drugs, enhancing their bioavailability.

Study 3: Antioxidant Potential

A comparative analysis of various phenolic compounds demonstrated that those with hydroxyl substitutions exhibited higher antioxidant capacities. This study utilized DPPH radical scavenging assays to quantify activity.

CompoundDPPH Scavenging Activity (%)
Standard (Ascorbic Acid)90
Compound C70
This compoundTBD

Properties

IUPAC Name

3-[(2-hydroxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c17-11-4-2-1-3-10(11)16-14(18)12-8-5-6-9(7-8)13(12)15(19)20/h1-6,8-9,12-13,17H,7H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIOTNRWXQEMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC1C(C2C(=O)NC3=CC=CC=C3O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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